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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B008834

An In-depth Technical Guide to 2'-Hydroxyacetophenone

Core Summary: This document provides a comprehensive technical overview of 2'-
Hydroxyacetophenone (CAS No. 118-93-4), a significant organic intermediate in the
pharmaceutical and chemical industries. This guide details its chemical and physical properties,
toxicological profile, and established experimental protocols for its synthesis and analysis.
Furthermore, it explores its biological significance, particularly the role of its derivatives in drug
development as modulators of key signaling pathways.

Chemical and Physical Properties

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a clear yellow to brown liquid
characterized by a sweet, floral, and herbaceous odor. It belongs to the alkyl-phenylketone
class of organic compounds.

Table 1: Physicochemical Properties of 2'-Hydroxyacetophenone
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Property Value Source(s)

CAS Number 118-93-4

Molecular Formula CsHsO2

Molecular Weight 136.15 g/mol

IUPAC Name 1-(2-hydroxyphenyl)ethanone

Synonyms 2-Acetylphenol, o-
Hydroxyacetophenone

Appearance Clear yellow to brown liquid

Melting Point 3-6 °C

Boiling Point 213 °C at 717 mmHg

Density 1.131 g/mL at 25 °C

Vapor Pressure

~0.2 mmHg at 20 °C

Vapor Density

4.7 (vs air)

Refractive Index

n20/D 1.558

Flash Point 106 °C (222.8 °F) - closed cup
N Slightly soluble in water;
Solubility ]
soluble in alcohol and ether.
logP (o/w) 1.92

Toxicological Information

2'-Hydroxyacetophenone is considered a hazardous substance and requires careful handling.
It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.

Table 2: Toxicological Data for 2'-Hydroxyacetophenone
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Parameter Value Species Route Source(s)
LD50 100 mg/kg Mouse Intraperitoneal

LD50 2700 mg/kg Rat Oral

LD50 > 2000 mg/kg Rabbit Dermal

Not irritating to
Irritation the skin or eyes Rabbit Skin/Eye

in animal studies.

Not observed to
have skin

Sensitization sensitizing - Skin
effects in animal

studies.

o Not mutagenic in
Mutagenicity bacteri - -
acteria.

Experimental Protocols
Synthesis of 2'-Hydroxyacetophenone via Fries
Rearrangement

The traditional and most common method for synthesizing 2'-Hydroxyacetophenone is the
Fries rearrangement of phenyl acetate. This reaction is typically catalyzed by a Lewis acid,
such as aluminum chloride.

Methodology:

o Preparation of Phenyl Acetate: Phenol and acetyl chloride (or acetic anhydride) are reacted,
often with a catalytic amount of concentrated sulfuric acid. The molar ratio of phenol to acetyl
chloride is typically around 1:1.0-1.5. The reaction is exothermic. The resulting phenyl
acetate is then purified by distillation.

o Fries Rearrangement:
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o Anhydrous aluminum chloride (Lewis acid) is added to the purified phenyl acetate. The
reaction mixture is heated to a temperature between 120-160 °C for approximately 1.5
hours.

o The progress of the reaction can be monitored using thin-layer chromatography (TLC).

o Work-up and Purification:

o After cooling, the reaction mixture is hydrolyzed with a dilute hydrochloric acid solution
(e.g., 5-10% HCI).

o The product is extracted from the aqueous layer using an organic solvent such as ethyl
acetate.

o The combined organic layers are washed with water and a sodium bicarbonate solution,
then dried over an anhydrous salt like magnesium sulfate.

o The solvent is removed via distillation, and the crude product can be further purified by
steam distillation or column chromatography to yield 2'-hydroxyacetophenone.

Improved Microwave-Assisted Protocol: An improved method utilizes microwave radiation to
enhance the reaction rate and yield. In this protocol, phenyl acetate and aluminum chloride are
placed in a microwave synthesis instrument and heated for a short duration (e.g., 7 minutes at
800 W), which can achieve yields up to 43.2%.
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Synthesis Workflow of 2'-Hydroxyacetophenone
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Caption: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
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Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)

2'-Hydroxyacetophenone can be analyzed using reverse-phase HPLC (RP-HPLC).
Methodology:

o Sample Preparation: Samples are typically dissolved in a suitable solvent, centrifuged to
remove particulates, and filtered through a 0.45 um membrane filter.

o Chromatographic Conditions:
o Column: A C18 column is commonly used (e.g., Ascentis C-18, 25 x 0.46 cm, 5 pum).

o Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous
buffer (e.g., 50 mM sodium phosphate, pH 3.0, or formic acid for MS compatibility) and an
organic solvent like acetonitrile or methanol.

o Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

o Detection: UV detection is suitable, with the wavelength set to approximately 244 nm for
optimal absorbance of the ketone.
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Caption: Workflow for the analysis of 2'-Hydroxyacetophenone by HPLC.

Biological Activity and Applications in Drug
Development

While 2'-Hydroxyacetophenone itself is primarily used as a chemical intermediate, its
structural motif is of significant interest in medicinal chemistry. Derivatives of 2'-
hydroxyacetophenone have been identified as potent and selective agonists for the Liver X
Receptor (LXR), a key regulator of cholesterol, fatty acid, and glucose homeostasis.
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Liver X Receptor (LXR) Signaling Pathway

LXRs are nuclear receptors that, upon activation by ligands (oxysterols), form a heterodimer
with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements
(LXRES) in the promoter regions of target genes, modulating their transcription.

A study has shown that a 2-hydroxyacetophenone derivative serves as an effective linker in the
design of novel LXR[3-selective agonists. These agonists have demonstrated the ability to
increase high-density lipoprotein (HDL) cholesterol levels without the common side effect of
elevating plasma triglycerides, positioning them as promising candidates for the treatment of

atherosclerosis.
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Caption: Activation of the LXR pathway by a 2'-Hydroxyacetophenone derivative.
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 To cite this document: BenchChem. [2'-Hydroxyacetophenone CAS number and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008834#2-hydroxyacetophenone-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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